molecular formula C8H13ClN2O B1485177 2-(5-Cyclopropyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride CAS No. 2098127-91-2

2-(5-Cyclopropyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride

Cat. No. B1485177
CAS RN: 2098127-91-2
M. Wt: 188.65 g/mol
InChI Key: QMZQNXBUFLDDEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The compound’s structure incorporates an oxazole ring, a five-membered heterocyclic moiety commonly found in various bioactive natural products and pharmaceuticals. This feature might make it a valuable building block or intermediate for synthesizing more complex molecules with potential biological activity.


Physical And Chemical Properties Analysis

The compound is available in powder form . The storage temperature is room temperature . Unfortunately, other specific physical and chemical properties like boiling point, melting point, etc., are not available in the resources.

Scientific Research Applications

Novel Synthesis Methods

Research has developed new methods for synthesizing oxazole derivatives, highlighting the compound's role in chemical synthesis. For example, Merkul and Müller (2006) described a novel three-component synthesis of oxazole derivatives through an amidation-coupling-cycloisomerization sequence, showcasing the versatility of these compounds in creating heterocyclic structures (E. Merkul, T. Müller, 2006).

Antibacterial Applications

Oxazole compounds have been studied for their potential antibacterial properties. Mehta (2016) investigated the synthesis, structure determination, and antibacterial activity of novel heterocyclic compounds containing the oxazole fragment, finding them effective against various bacterial strains (K. Mehta, 2016).

Antimycobacterial Activity

Sriram et al. (2007) synthesized and evaluated the antimycobacterial activities of oxazolyl-thiourea derivatives, identifying compounds with significant activity against multidrug-resistant Mycobacterium tuberculosis. This highlights the compound's potential in developing new antimycobacterial agents (D. Sriram, P. Yogeeswari, M. Dinakaran, R. Thirumurugan, 2007).

properties

IUPAC Name

2-(5-cyclopropyl-1,2-oxazol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.ClH/c9-4-3-7-5-8(11-10-7)6-1-2-6;/h5-6H,1-4,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZQNXBUFLDDEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Cyclopropyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Cyclopropyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride
Reactant of Route 2
2-(5-Cyclopropyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride
Reactant of Route 3
2-(5-Cyclopropyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride
Reactant of Route 4
2-(5-Cyclopropyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride
Reactant of Route 5
2-(5-Cyclopropyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride
Reactant of Route 6
2-(5-Cyclopropyl-1,2-oxazol-3-yl)ethan-1-amine hydrochloride

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